methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate
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Overview
Description
This compound is a derivative of indole, which is a heterocyclic compound . It also contains methyl ester and tert-butyl groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the tert-butyl group could influence its solubility and reactivity .Scientific Research Applications
Biological Activity and Drug Development
The title compound serves as a precursor for the synthesis of biologically active natural products. Notably, it is linked to the production of compounds like Indiacen A and Indiacen B . These natural products exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . Researchers explore its potential as a starting point for designing novel drugs.
Environmental Remediation
Methyl tert-butyl ether (MTBE) is a common groundwater contaminant. Researchers have investigated adsorption processes to remove MTBE from water sources. The compound’s structure and properties make it relevant for adsorption studies. Materials like zeolite and activated carbon have been used in combined processes to effectively remove MTBE from contaminated water .
Anti-Cancer Agents
Researchers have designed and synthesized novel anti-tumor agents based on the structure of compound 1. These agents, such as 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles , hold promise in cancer therapy. The compound’s unique features contribute to its potential as a lead compound for designing new anti-cancer drugs .
Natural Product Synthesis
Beyond Indiacen A and Indiacen B, the compound’s structure can inspire the synthesis of other natural products. By modifying its substituents, researchers can access diverse scaffolds with potential biological activities.
Mechanism of Action
Mode of Action
It is known that indole derivatives, which this compound is a part of, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s predicted boiling point is 4614±340 °C, and its predicted density is 112±01 g/cm3 . These properties may influence its bioavailability.
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound could have a wide range of effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
methyl 1-(4-tert-butylbenzoyl)-3-iodoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20INO3/c1-21(2,3)14-11-9-13(10-12-14)19(24)23-16-8-6-5-7-15(16)17(22)18(23)20(25)26-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXSFCQXRUHGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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